Cinromide is a chemical compound primarily recognized for its role as an anticonvulsant and its ability to inhibit the epithelial neutral amino acid transporter B0AT1 (SLC6A19). Its chemical structure consists of a brominated derivative of cinnamamide, specifically trans-3-bromo-N-ethylcinnamamide. This compound is utilized in various scientific research applications, including organic synthesis, analytical chemistry, and biological studies related to amino acid transport and seizure disorders.
Cinromide is synthesized from cinnamamide through specific chemical reactions, particularly bromination and N-ethylation. The compound is identified by its CAS numbers 69449-19-0 and 58473-74-8, indicating its recognition in chemical databases.
Cinromide falls under the category of organic compounds, specifically as a substituted cinnamamide derivative. It is classified based on its functional groups and biological activities, making it relevant in both medicinal chemistry and pharmacology.
Cinromide can be synthesized through several methods, with the most common involving two key steps:
The synthesis typically employs polar aprotic solvents and mild bases to facilitate reactions. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability. Reaction conditions such as temperature and solvent choice are optimized to maximize yield and purity.
Cinromide's molecular formula is C11H12BrN, indicating it contains 11 carbon atoms, 12 hydrogen atoms, one bromine atom, and one nitrogen atom. Its structural features include:
The molecular weight of Cinromide is approximately 252.12 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm its structure .
Cinromide participates in several types of chemical reactions:
Common reagents for these reactions include:
The outcomes depend on specific conditions and reagents used .
Cinromide's mechanism of action primarily involves its inhibition of the epithelial neutral amino acid transporter B0AT1 (SLC6A19). This inhibition leads to a reduction in the transport of neutral amino acids across cell membranes, which is significant in modulating cellular processes related to neurotransmission and potentially influencing seizure activity.
Data indicates that Cinromide exhibits an IC50 value of approximately 0.5 μM against this transporter, highlighting its potency in biological systems.
Cinromide is typically characterized by:
Key chemical properties include:
Relevant analyses often involve determining melting points, boiling points, and spectroscopic characteristics such as infrared spectroscopy for functional group identification .
Cinromide has diverse applications across several fields:
B0AT1 (SLC6A19) is an apical membrane transporter expressed predominantly in renal and intestinal epithelial cells. It mediates the sodium-dependent absorption and reabsorption of all neutral amino acids, including phenylalanine, leucine, tryptophan, and glutamine. Genetic inactivation of B0AT1 results in Hartnup disorder, characterized by neutral aminoaciduria but often mild or asymptomatic clinical manifestations due to compensatory nutritional adaptations and functional redundancy in proximal tubules [1] [8]. Beyond Hartnup disorder, B0AT1 critically regulates systemic amino acid distribution. Preclinical studies demonstrate that Slc6a19 knockout mice exhibit:
Table 1: Key Physiological and Pathological Roles of B0AT1
Role | Mechanism | Disease Relevance |
---|---|---|
Nutrient Absorption | Apical uptake of neutral AA in intestine | Malabsorption syndromes |
Renal Reabsorption | Recovery of filtered AA in proximal tubules | Hartnup disorder, aminoaciduria |
Hepatic Signaling | FGF21 induction via AA restriction | NASH, NAFLD, dyslipidemia |
Neuromodulator Supply | Transport of aromatic AA (precursors to neurotransmitters) | Phenylketonuria, cognitive disorders |
The inhibition of B0AT1 presents a compelling strategy to rectify amino acid imbalances in inherited metabolic diseases. Key rationales include:
Early inhibitors like nimesulide (IC₅₀: 23 μM) and benztropine (IC₅₀: 44 μM) suffered from low potency and off-target effects [1] [3]. High-throughput screening (HTS) campaigns subsequently identified selective nanomolar-scale inhibitors, validating B0AT1 as a druggable target. Crucially, inhibitors must avoid interactions with homologous transporters (e.g., SLC6A14 or neurotransmitter transporters) to ensure specificity [6] [7].
Cinromide (trans-3-Bromo-N-ethylcinnamamide; CAS 58473-74-8) was initially developed as a broad-spectrum anticonvulsant in the 1970s–1980s. Its mechanism remained enigmatic until cell-based screening revealed potent inhibition of human B0AT1 (IC₅₀: 0.3–0.8 μM) [2] [5] [6]. Key attributes include:
Table 2: Evolution of B0AT1 Inhibitors
Inhibitor | IC₅₀ | Chemical Class | Discovery Method | Key Limitations |
---|---|---|---|---|
Nimesulide | 23 μM | Sulfonanilide | Biochemical screening | Low potency, COX-2 inhibition |
Benztropine | 44 μM | Muscarinic antagonist | In silico screening | Off-target CNS effects |
Cinromide | 0.5 μM | Cinnamamide | Functional HTS | Limited clinical data |
JX98 (E4 analog) | 7.7 μM | Phenoxyacetamide | HTS follow-up | SAR sensitivity |
JX225 | 31 nM | Optimized phenoxyacetamide | Medicinal chemistry | Preclinical only |
Structure-Activity Relationship (SAR) Insights:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3